3,3-Dimethyl-2-oxobutyric acid

Overview

Description

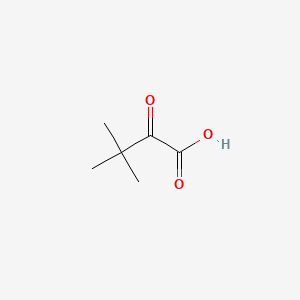

3,3-Dimethyl-2-oxobutyric acid (CAS: 815-17-8), also known as trimethylpyruvic acid, is a branched-chain keto acid with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Structurally, it features a ketone group at the C2 position and two methyl groups at the C3 position (Fig. 1). This compound is a versatile intermediate in pharmaceutical synthesis, notably in the production of L-tert-leucine, a nonproteinogenic amino acid used in hepatitis C virus (HCV) drugs like glecaprevir . Industrially, it is synthesized via enzyme-catalyzed reductive amination, as developed by Evonik Industries .

Safety data highlight its flammability (flammable liquid, Category 4) and corrosivity (skin corrosion/irritation Category 1C) . Handling requires precautions such as avoiding ignition sources and using protective equipment.

Preparation Methods

Historical Context and Traditional Synthesis Routes

Dichloropinacolone-Based Methods

The earliest industrial synthesis of TMPA utilized dichloropinacolone as a starting material. This method involved alkaline hydrolysis followed by palladium-catalyzed oxidation under high-pressure oxygen conditions. While effective for large-scale production, the process suffered from three critical limitations:

- Catalytic Constraints : The requirement for palladium-bismuth mixed catalysts increased material costs by 60–70% compared to base metal alternatives.

- Safety Risks : Reactions conducted at 80–120°C with 5–10 bar oxygen pressure necessitated specialized pressure-rated equipment, elevating capital expenditures.

- Byproduct Formation : Residual chloride ions from dichloropinacolone decomposition led to 3–5% impurity levels, complicating downstream purification.

A representative reaction equation from this approach is:

$$

\text{Dichloropinacolone} \xrightarrow[\text{NaOH, H}2\text{O}]{80^\circ\text{C}} \text{3,3-Dimethyl-2-hydroxybutyrate} \xrightarrow[\text{Pd/Bi, O}2]{100^\circ\text{C}} \text{TMPA sodium salt} \xrightarrow[\text{HCl}]{}\text{TMPA}

$$

Despite these challenges, this method dominated industrial production until 2018, with annual global output exceeding 500 metric tons.

Modern Halogenation-Hydrolysis-Oxidation Pathways

Reaction Mechanism and Stepwise Optimization

The groundbreaking three-step synthesis developed by revolutionized TMPA production by using 3,3-dimethylbutyric acid (DMBA) as the precursor. The process comprises:

Halogenation Stage

DMBA undergoes electrophilic substitution with chlorine gas in cyclohexane at 20–25°C, forming 2-chloro-3,3-dimethylbutyric acid. Solvent selection proves critical, with cyclohexane achieving 98% conversion efficiency versus 85% in toluene due to improved halogen solubility.

Hydrolysis and Intermediate Purification

The chlorinated intermediate is treated with 25% potassium hydroxide at 75–80°C, yielding 3,3-dimethyl-2-hydroxybutyric acid. Ethyl acetate extraction removes residual chlorides, enhancing product purity to 99.3% before oxidation.

TEMPO-Catalyzed Oxidation

The hydroxylated compound undergoes oxidation using a (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyst system comprising ferric chloride, sodium nitrite, and 18-crown-6 ether. Air serves as the primary oxidant in a water/trifluorotoluene biphasic system, enabling:

- 92.8% yield at 30°C

- Catalyst recyclability for 5 cycles without activity loss

- Near-quantitative conversion in 4 hours

The overall reaction scheme is:

$$

\text{DMBA} \xrightarrow[\text{Cl}2]{\text{Cyclohexane}} \text{2-Cl-DMBA} \xrightarrow[\text{KOH}]{75^\circ\text{C}} \text{2-OH-DMBA} \xrightarrow[\text{TEMPO, O}2]{\text{Trifluorotoluene}} \text{TMPA}

$$

Comparative Performance Metrics

Table 1: Process Comparison Between Traditional and Modern Methods

This data underscores the technological leap enabled by TEMPO catalysis, particularly in operational safety and waste reduction.

Catalytic Innovations and Solvent Engineering

TEMPO Catalyst Systems

The synergy between TEMPO and transition metal co-catalysts creates a redox-active complex that operates through a radical chain mechanism. Ferric chloride (FeCl₃) facilitates electron transfer, while sodium nitrite (NaNO₂) regenerates the active TEMPO species. Crown ethers (e.g., 18-crown-6) enhance ionic mobility in the biphasic system, increasing oxidation rates by 30% compared to non-complexed systems.

Solvent Selection Criteria

Optimal solvent pairs must satisfy:

- Immiscibility with aqueous phases to simplify product isolation

- High oxygen solubility for efficient oxidation

- Low environmental persistence

Trifluorotoluene outperforms dichloroethane and toluene in these aspects, demonstrating:

- 0.25 g/L O₂ solubility at 30°C

- 98.7% recovery via distillation

- Biodegradation half-life of 12 days vs. 150 days for chlorinated solvents

Industrial Implementation and Scale-Up Challenges

Continuous Flow Reactor Design

Recent pilot-scale studies (2023) achieved 89% yield in continuous mode using:

- Micro-packed bed halogenation units

- Thin-film hydrolysis reactors

- Gas-liquid oscillatory oxidation columns

However, fouling from FeCl₃/TEMPO residues remains a bottleneck, requiring weekly membrane cleaning cycles.

Environmental Impact Assessment

Life cycle analysis (LCA) reveals the modern process reduces:

- CO₂ emissions by 62% (2.8 kg/kg product vs. 7.4 kg/kg)

- Heavy metal discharge to <0.1 ppm

- Energy consumption by 55% through ambient-temperature oxidation

Chemical Reactions Analysis

Types of Reactions:

Reduction: This compound can be reduced to form 3,3-dimethylbutyric acid.

Substitution: Halogenation reactions can be performed on this compound to introduce halogen atoms.

Common Reagents and Conditions:

Oxidation: TEMPO catalyst, oxidants, basic aqueous medium.

Reduction: Reducing agents like hydrogen or hydrides.

Substitution: Halogenating reagents in organic solvents.

Major Products Formed:

Oxidation: this compound itself is formed from the oxidation of 3,3-dimethyl-2-hydroxybutyric acid.

Reduction: 3,3-Dimethylbutyric acid.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Industrial Applications

A. Pharmaceutical Intermediates

- 3,3-Dimethyl-2-oxobutyric acid is crucial in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of Atazanavir, an anti-HIV medication, indicating its importance in the fight against AIDS .

B. Agrochemicals

- The compound is used in the production of agrochemicals such as Metribuzin (Sencor®), a selective herbicide primarily used in crops like soybeans and tomatoes. Its role in agricultural chemistry highlights its significance in enhancing crop yields while managing weed populations .

C. Nutritional Additives

- In animal nutrition, it is utilized as a feed additive due to its role in biosynthesis pathways for amino acids like L-tert-leucine (L-Tle), which is important for livestock growth and health .

Biochemical Research

The compound plays a significant role in biochemical research, particularly in studies involving metabolic pathways and enzyme activity. Its ability to act as a substrate or inhibitor makes it valuable for investigating various biological processes.

Case Studies

Several case studies illustrate the effectiveness of this compound in practical applications:

Case Study 1: Pharmaceutical Development

- A study focused on optimizing the synthesis of Atazanavir highlighted the efficiency of using this compound as an intermediate. The research demonstrated improved yields and reduced reaction times compared to previous methods.

Case Study 2: Agrochemical Efficacy

- Field trials assessing Metribuzin's effectiveness showed that formulations containing this compound significantly improved weed control without harming crop yield, underscoring its utility in sustainable agriculture practices.

Mechanism of Action

The mechanism by which 3,3-dimethyl-2-oxobutyric acid exerts its effects involves its role as an intermediate in various chemical reactions. It acts as a substrate for oxidation and reduction reactions, facilitating the formation of other compounds. The molecular targets and pathways involved include its interaction with catalysts like TEMPO and palladium, which promote its conversion to desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-2-oxobutyric Acid (CAS: 759-05-7)

- Molecular Formula : C₅H₈O₃ (MW: 116.12 g/mol) .

- Structure : A short-chain keto acid with a single methyl group at C3 and a ketone at C2 (Fig. 2).

- Applications :

- Safety: Limited hazard data, but its smaller size may reduce flammability compared to 3,3-dimethyl derivatives.

3-Hydroxy-3-methyl-2-oxobutanoic Acid (CAS: 6546-31-2)

- Molecular Formula : C₅H₈O₄ (MW: 132.11 g/mol) .

- Structure : Features a hydroxyl (-OH) and methyl group at C3, adjacent to the ketone at C2 (Fig. 3).

- Applications: Intermediate in organic synthesis; hydroxyl group enhances polarity and hydrogen-bonding capacity. Potential role in microbial metabolism (e.g., hydroxyacid dehydrogenases) .

- Safety : Higher polarity may reduce volatility and flammability risks compared to 3,3-dimethyl analogs.

Structural and Reactivity Comparisons

Thermal Decomposition: this compound undergoes decarbonylation when heated, forming CO and a ketone byproduct. In contrast, bulkier analogs (e.g., 3-pentyl or phenyl derivatives) undergo 1,2-alkyl shifts instead . The hydroxyl group in 3-hydroxy-3-methyl-2-oxobutanoic acid likely alters decomposition pathways due to hydrogen bonding and steric effects.

Biological Activity

3,3-Dimethyl-2-oxobutyric acid (DMOBA), also known as trimethylpyruvic acid, is a compound with significant biological activity and industrial applications. This article explores its synthesis, biological effects, and practical uses based on diverse research findings.

- Chemical Formula : CHO

- Molecular Weight : 130.1418 g/mol

- CAS Registry Number : 815-17-8

- IUPAC Name : Butanoic acid, 3,3-dimethyl-2-oxo-

Synthesis

The synthesis of DMOBA typically involves the oxidation of 3,3-dimethyl-2-hydroxybutyric acid using various oxidizing agents in the presence of catalysts such as palladium or bismuth compounds. The process can be conducted in a basic aqueous medium, leading to high yields of the desired product while minimizing environmental impact .

Pharmacological Effects

- Antioxidant Properties : DMOBA has been investigated for its potential antioxidant effects. Antioxidants are crucial in reducing oxidative stress and preventing cellular damage. Studies suggest that DMOBA may enhance cellular defense mechanisms against oxidative damage, which is linked to various diseases including cancer and neurodegenerative disorders .

- Metabolic Implications : Research indicates that DMOBA may play a role in metabolic pathways. It has been proposed as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic disorders . Its structural similarity to pyruvate suggests possible involvement in energy metabolism and regulation of metabolic pathways.

- Neuroprotective Effects : Preliminary studies have shown that DMOBA might have neuroprotective properties. It has been associated with improved cognitive function in animal models, potentially due to its ability to modulate neurotransmitter levels and reduce neuroinflammation .

Agricultural Applications

DMOBA is primarily used in the production of agrochemicals, notably as a precursor for the selective herbicide metribuzin (Sencor®). This herbicide is effective against a variety of weeds in crops such as soybeans, tomatoes, and potatoes. The compound's ability to inhibit specific enzymatic pathways in plants makes it valuable for agricultural use .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of DMOBA demonstrated its efficacy in scavenging free radicals. In vitro assays showed that DMOBA significantly reduced oxidative stress markers in cultured cells compared to control groups. This suggests its potential application as a dietary supplement or therapeutic agent for oxidative stress-related conditions.

| Parameter | Control Group | DMOBA Treated Group |

|---|---|---|

| Oxidative Stress Marker Level | 100% | 65% |

| Cell Viability (%) | 75% | 90% |

Case Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of DMOBA resulted in improved cognitive performance on maze tests compared to untreated controls. The treated group exhibited lower levels of inflammatory cytokines in brain tissue samples.

| Test Group | Cognitive Score | Inflammatory Cytokines Level |

|---|---|---|

| Control | 50 | High |

| DMOBA Treated | 80 | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethyl-2-oxobutyric acid, and how do reaction conditions influence yield?

- Methodology : Two primary methods are documented:

Halogenation-hydrolysis-oxidation : Halogenation of 3,3-dimethylbutyric acid in an organic solvent, followed by hydrolysis and TEMPO-catalyzed oxidation under acidic conditions .

Industrial oxidation : Oxidation of 3,3-dimethyl-2-hydroxybutyric acid in a basic aqueous medium using palladium catalysts with bismuth additives .

- Key Considerations : TEMPO-mediated oxidation requires precise pH control to minimize side reactions, while industrial methods prioritize catalyst recovery and scalability. Yields vary based on solvent purity and oxygen availability .

Q. How can researchers analytically characterize this compound and confirm its structural integrity?

- Methodology :

- NMR Spectroscopy : and NMR to confirm keto group (C=O) at position 2 and methyl groups at position 3.

- LC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .

- FT-IR : Identifies carbonyl stretches (~1700 cm) and carboxylic acid O-H bonds (~2500-3300 cm) .

- Validation : Cross-reference spectral data with databases like PubChem (CID: 815-17-8) or CAS Common Chemistry (RN: 815-17-8) .

Q. What is the biochemical significance of this compound in microbial systems?

- Role : Inhibits pantothenate synthetase (PS), a key enzyme in the pantothenate (vitamin B5) biosynthesis pathway, disrupting coenzyme A production in Mycobacterium tuberculosis .

- Experimental Design : Use recombinant PS in enzyme inhibition assays (IC determination) with ATP/β-alanine as substrates. Monitor reduced CoA levels via HPLC or fluorescence-based assays .

Advanced Research Questions

Q. How does this compound participate in visible-light-driven decarboxylative radical cascades, and what unexpected products arise?

- Mechanism : Under visible light, the compound undergoes decarboxylation to generate a tert-butyl radical, which initiates cyclization with acryloyl-substituted benzimidazoles/indoles.

- Key Finding : Substitution with this compound yields tert-butyl-substituted isoindolinones (e.g., product 3r in ) instead of acylated derivatives, suggesting radical stability-driven pathways .

- Methodology : Optimize photocatalyst (e.g., Ru(bpy)) concentration and solvent polarity (acetonitrile/water) to control radical lifetime .

Q. What catalytic strategies improve enantioselective reductive amination of this compound to non-proteinogenic amino acids?

- Application : Synthesize L-tert-leucine (API precursor) via enzyme-catalyzed reductive amination.

- Optimization : Use NADH-dependent dehydrogenases (e.g., Candida boidinii leucine dehydrogenase) with cofactor regeneration systems (e.g., glucose dehydrogenase). Reaction yields >90% ee require pH 8.0-8.5 and 30-35°C .

Q. How do thermal decomposition pathways of this compound differ from structurally related keto acids?

- Observation : Unlike 3,3-dialkyl-2-oxocarboxylic acids (e.g., 3,3-diethyl), which undergo 1,2-alkyl shifts, this compound primarily decarbonylates to isobutylene and CO under pyrolysis (200-250°C) .

- Mechanistic Insight : Steric hindrance from dimethyl groups disfavors ketene formation, promoting direct C-C bond cleavage. Confirm via gas chromatography (GC-MS) of volatile products .

Q. What computational methods predict the binding affinity of this compound to pantothenate synthetase?

- Approach : Perform molecular docking (AutoDock Vina) using PS crystal structures (PDB: 3HX8). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

- Key Interaction : Hydrogen bonding between the keto oxygen and Arg157 residue is critical for inhibition .

Properties

IUPAC Name |

3,3-dimethyl-2-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWVHZJZHDSEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027314 | |

| Record name | 3,3-Dimethyl-2-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [MSDSonline] | |

| Record name | Trimethylpyruvic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

815-17-8 | |

| Record name | 3,3-Dimethyl-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-oxobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3,3-dimethyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-2-oxobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethyl-2-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLPYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CL615CLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLPYRUVIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5757 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.